molecular formula C22H28NNaO8 B12350849 Rac propranolol B-D-glucuronide sodium salt

Rac propranolol B-D-glucuronide sodium salt

Cat. No.: B12350849
M. Wt: 457.4 g/mol
InChI Key: OSKYDLRSXKTYLZ-FFRFXZDKSA-M
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Description

Rac propranolol B-D-glucuronide sodium salt: is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including high blood pressure, irregular heart rates, and anxiety . The glucuronide form is created through the process of glucuronidation, which enhances the solubility and excretion of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac propranolol B-D-glucuronide sodium salt involves the glucuronidation of propranolol. This process is typically catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1[2][2]. The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and appropriate buffers to maintain the pH.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified through various chromatographic techniques to achieve the desired purity levels[2][2].

Chemical Reactions Analysis

Types of Reactions: Rac propranolol B-D-glucuronide sodium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Conjugation: UDP-glucuronic acid in the presence of UGT enzymes.

Major Products:

    Hydrolysis: Propranolol and glucuronic acid.

    Conjugation: this compound.

Mechanism of Action

Rac propranolol B-D-glucuronide sodium salt exerts its effects through the same mechanisms as propranolol, by blocking beta-adrenergic receptors. This action inhibits the effects of epinephrine and norepinephrine, leading to a decrease in heart rate, blood pressure, and myocardial oxygen demand . The glucuronidation process enhances the solubility and excretion of propranolol, facilitating its removal from the body[2][2].

Comparison with Similar Compounds

Uniqueness: Rac propranolol B-D-glucuronide sodium salt is unique due to its enhanced solubility and excretion properties compared to propranolol. This makes it a valuable compound for studying the metabolism and pharmacokinetics of propranolol in various research and clinical settings .

Properties

Molecular Formula

C22H28NNaO8

Molecular Weight

457.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1

InChI Key

OSKYDLRSXKTYLZ-FFRFXZDKSA-M

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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